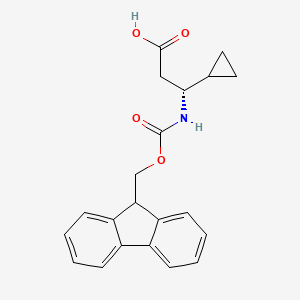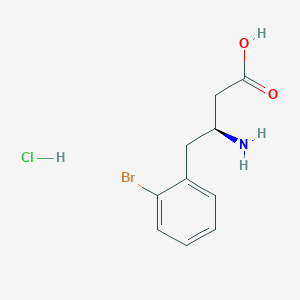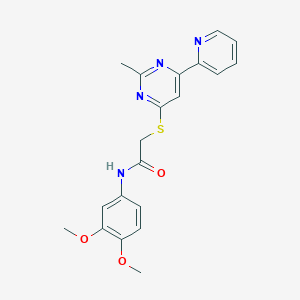
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine, also known as DBF, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (R)-DBF and (S)-DBF, with (R)-DBF being the biologically active form.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
In addition to its neuroprotective, antidepressant, and anti-addiction effects, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have other biochemical and physiological effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase mitochondrial function and reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to increase levels of the antioxidant glutathione and to reduce levels of inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in lab experiments is its specificity for the (R)-enantiomer. This allows researchers to study the effects of the biologically active form of the compound without interference from the inactive (S)-enantiomer. However, one limitation of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine and to identify other potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in humans.
Synthesemethoden
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine involves the reaction of 2,3-dihydrobenzofuran with (R)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. This reaction yields (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid, which is then converted to (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine through reductive amination with a reducing agent such as sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, antidepressant effects, and anti-addiction effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have antidepressant effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIEDBVNSVBQN-PEHGTWAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)


![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)



